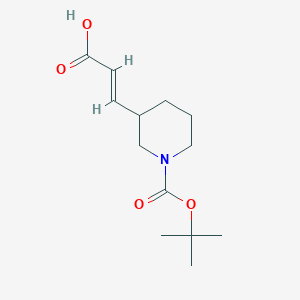

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid

Description

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and an acrylic acid moiety. The Boc group protects the amine functionality, enhancing stability during synthetic processes, while the acrylic acid group (CH₂=CHCOOH) introduces reactivity and polarity. This compound is critical in medicinal chemistry, particularly in synthesizing prodrugs or intermediates for bioactive molecules .

Properties

IUPAC Name |

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJNJAMJSKLINB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Acrylic Acid Moiety: The acrylic acid moiety can be attached through a Michael addition reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acrylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₁₃H₂₁NO₄ (inferred from analogs in ).

- Structure : Combines a Boc-protected piperidine ring with an acrylic acid side chain.

- Applications : Used in peptide coupling, enzyme inhibition studies, and as a precursor for pharmacologically active compounds.

Structural Analogues

Table 1: Structural Comparison

| Compound Name | CAS No. | Molecular Formula | Key Substituent | Reactivity Features |

|---|---|---|---|---|

| 3-(1-Boc-piperidin-3-yl)acrylic acid (Target) | - | C₁₃H₂₁NO₄ | Acrylic acid (CH₂=CHCOOH) | High acidity (pKa ~4.5), Michael acceptor |

| 3-(1-Boc-piperidin-4-yl)propanoic acid | 154775-43-6 | C₁₃H₂₃NO₄ | Propanoic acid (CH₂CH₂COOH) | Saturated side chain; lower acidity (pKa ~4.8) |

| 1-Boc-3-fluoropiperidine-3-carboxylic acid | 934342-39-9 | C₁₁H₁₈FNO₄ | Fluorine at C3 | Enhanced electronegativity, potential for H-bonding |

| (E)-3-(4-(Boc-amino)phenyl)acrylic acid | - | C₁₄H₁₇NO₄ | Phenylacrylic acid | Conjugation extends to aromatic ring; UV activity |

| 1-Boc-3-ethylpiperidine-3-carboxylic acid | - | C₁₃H₂₃NO₄ | Ethyl group at C3 | Increased lipophilicity (logP ~1.5 vs. ~0.8 for target) |

Structural Insights :

- The acrylic acid group in the target compound provides a conjugated double bond, making it more acidic than saturated analogs (e.g., propanoic acid derivatives) and enabling participation in Michael addition reactions .

- Ethyl or methyl groups () enhance lipophilicity, affecting membrane permeability .

Physicochemical Properties

Table 2: Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | logP |

|---|---|---|---|---|

| Target Compound | ~279 (estimated) | 80–85 (predicted) | Low (hydrophobic Boc group) | ~0.8 |

| 3-(1-Boc-piperidin-4-yl)propanoic acid | 257.33 | Not reported | Moderate in DMSO | 1.2 |

| 1-Boc-3-fluoropiperidine-3-carboxylic acid | 247.26 | Not reported | Low | 0.5 |

| (E)-3-(4-(Boc-amino)phenyl)acrylic acid | 279.29 | Not reported | Low | 1.5 |

Key Observations :

- The Boc group universally reduces water solubility across analogs.

- The acrylic acid moiety slightly increases polarity compared to propanoic acid derivatives but remains less soluble than hydrophilic amines .

Functional Roles :

- The acrylic acid group in the target compound is ideal for conjugation with amines or thiols in drug-linker systems.

- Propanoic acid analogs () are less reactive, making them suitable for stable prodrug designs.

Biological Activity

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid, also known as (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.

- IUPAC Name : (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.32 g/mol

- CAS Number : 181073-79-0

- Purity : 95%

Synthesis

The synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid typically involves the protection of the piperidine nitrogen followed by the introduction of the acrylic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group that can be removed under acidic conditions to yield the active amine.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)acrylic acid, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL for certain derivatives .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A related study demonstrated that piperidine derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds derived from piperidine showed significant inhibition against breast cancer cells (e.g., MDA-MB-231), with IC50 values indicating effective dose-response relationships .

The biological activity is thought to be mediated through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial resistance mechanisms.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic studies on related compounds have indicated moderate oral bioavailability and clearance rates suitable for therapeutic applications. For example, one study noted a Cmax of approximately 592 mg/mL and a clearance rate of about 82.7 mL/h/kg after intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.